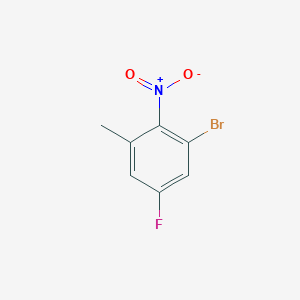

3-Bromo-5-fluoro-2-nitrotoluene

Description

3-Bromo-5-fluoro-2-nitrotoluene is a halogenated aromatic compound featuring bromine (Br), fluorine (F), and nitro (NO₂) substituents on a toluene backbone. The positions of substituents significantly influence reactivity, stability, and applications in pharmaceuticals or agrochemicals. Below, we compare this compound with structurally similar derivatives, focusing on substituent effects, physical properties, and reactivity.

Properties

Molecular Formula |

C7H5BrFNO2 |

|---|---|

Molecular Weight |

234.02 g/mol |

IUPAC Name |

1-bromo-5-fluoro-3-methyl-2-nitrobenzene |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(9)3-6(8)7(4)10(11)12/h2-3H,1H3 |

InChI Key |

HEQRANQEOUBDLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-nitrotoluene typically involves multi-step reactions starting from toluene. The process includes:

Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position.

Bromination: The nitrotoluene is then brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the meta position.

Fluorination: Finally, the compound undergoes fluorination using a fluorinating agent such as Selectfluor to introduce the fluorine atom at the para position.

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-nitrotoluene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Hydrogen gas with palladium on carbon.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Reduction: Formation of 3-Bromo-5-fluoro-2-aminotoluene.

Oxidation: Formation of 3-Bromo-5-fluoro-2-nitrobenzoic acid.

Scientific Research Applications

3-Bromo-5-fluoro-2-nitrotoluene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The electronic and steric effects of substituent positions differentiate these compounds:

Key Observations :

- Electron-withdrawing groups (NO₂, CF₃) increase polarity and stability but reduce nucleophilic substitution rates. For example, 5-Bromo-2-nitrobenzotrifluoride’s trifluoromethyl group enhances thermal stability .

- Halogen positioning : Bromine at position 3 (as in 3-Bromo-4-fluorotoluene) facilitates regioselective reactions in catalysis , whereas bromine at position 2 (2-Bromo-5-nitrotoluene) may sterically hinder meta-substitution .

Contradictions in Data :

- CAS 7149-70-4 is ambiguously linked to both 2-Bromo-5-nitrotoluene and 3-Bromo-6-nitrotoluene , highlighting the need for verification in sourcing.

Biological Activity

3-Bromo-5-fluoro-2-nitrotoluene is an organic compound with significant potential in biological applications, particularly in the fields of cancer research and enzyme modulation. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound has the molecular formula C₇H₅BrFNO₂ and a molecular weight of approximately 234.02 g/mol. Its structure features bromine and fluorine substituents on the aromatic ring, which influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| Melting Point | 55–60 °C |

| Solubility | 0.0873 mg/ml |

| Log P (octanol/water) | 2.91 |

Anticancer Properties

Recent studies highlight the compound's potential in cancer therapy. Research indicates that this compound may modulate various cellular processes that are critical in cancer progression, such as:

- Cell Proliferation : The compound has been observed to influence cell cycle dynamics, potentially inhibiting proliferation in certain cancer cell lines.

- Apoptosis Induction : There is evidence suggesting that it can promote apoptosis in malignant cells, making it a candidate for further therapeutic exploration.

A study published by MDPI emphasized the role of nitro-containing compounds in anticancer activity, noting that the nitro group can enhance interactions with biological targets critical for tumor growth inhibition .

Enzyme Modulation

The compound appears to interact with several enzymes involved in metabolic pathways. It has been shown to:

- Modulate Enzyme Activity : Specifically, it can affect enzymes related to drug metabolism, which may have implications for pharmacokinetics and drug design.

- Influence Metabolic Processes : Research suggests that it alters levels of various metabolites, indicating its potential role in metabolic disorders .

Toxicity and Safety

While promising, handling this compound requires caution due to its irritant properties. It may cause irritation to the skin, eyes, and respiratory system. Specific toxicity data is limited; thus, appropriate safety measures should be employed during laboratory handling .

Case Studies

- Antitumor Activity : A recent investigation into the effects of halogenated nitro compounds found that those similar to this compound exhibited significant antitumor effects against various cancer cell lines, emphasizing the importance of substituent positioning on biological efficacy .

- Enzyme Interaction Study : Another study focused on the interaction of nitroaromatic compounds with cytochrome P450 enzymes found that this compound could inhibit CYP1A2 activity, which is crucial for drug metabolism .

Future Directions

The unique substitution pattern of this compound presents opportunities for further research into its biological mechanisms. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific proteins and enzymes.

- In Vivo Studies : Evaluating its therapeutic potential through animal models to assess efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.